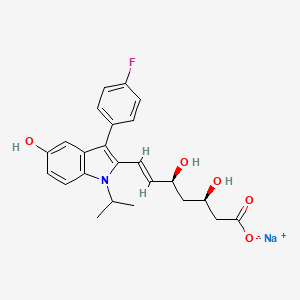
2-(2,4-Dichloro-5-fluoro benzoyl)-3-(4'-fluoro-phenylamino)-acrylic methylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or heteroaromatic compounds. For example, the synthesis of polymeric hydrogels using acrylic esters as crosslinkers demonstrates the complexity and the variability in the synthesis routes of similar compounds (Arun & Reddy, 2005). These synthesis processes can involve reactions under specific conditions with the presence of catalysts or crosslinking agents to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of compounds closely related to the target molecule has been elucidated through techniques like X-ray crystallography. For instance, the crystal structure determination of benzothiazole derivatives and acrylic esters provides insights into the molecular conformation, bond lengths, and angles, which are crucial for understanding the molecule's reactivity and properties (Aydin et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include polymerization, crosslinking, and interactions with other chemical entities. The photocrosslinkable polymers based on acrylic esters show how these compounds can be utilized in creating polymers with specific properties, including their reactivity ratios and crosslinking behavior (Suresh et al., 2016).
Physical Properties Analysis
The physical properties, such as thermal stability, glass transition temperatures, and molecular weight, can be significantly influenced by the molecular structure. Studies on similar acrylic esters and their polymers have shown that these compounds exhibit specific thermal behaviors and stability, which are important for their application in materials science (Nanjundan et al., 2004).
Chemical Properties Analysis
The chemical properties, including reactivity, polymerization kinetics, and interaction with other molecules, are key aspects of these compounds. Research on the polymerization of acrylamides containing phenylalanine moiety via RAFT indicates the controlled nature of polymerization, showcasing the specific chemical behavior of these compounds (Mori et al., 2005).
Wissenschaftliche Forschungsanwendungen
Accelerating Effect of Tertiary Aromatic Amines
A review presented by Vázquez, Levenfeld, and Román (1998) focuses on the accelerating effect of tertiary aromatic amines used as activators in the benzoyl peroxide/amine system for the curing of acrylic resins. This system is pertinent in biomedical applications like denture resins or acrylic bone cements, considering kinetics, mechanism, activation energy, and thermal trauma associated with acrylic bone cement implantation Vázquez, B., Levenfeld, B., & Román, J. S. (1998). Polymer International, 46(3), 241-250.
Synthesis of 2-Fluoro-4-bromobiphenyl
Qiu et al. (2009) developed a practical method for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing flurbiprofen. This synthesis might be relevant when considering the synthetic pathways and challenges associated with the production of complex fluorinated compounds Qiu, Y., Gu, H., Zhang, P., & Xu, W.-M. (2009). Organic Preparations and Procedures International, 41, 539-541.
Advances in Acrylic Bone Cements
Nussbaum, Gailloud, and Murphy (2004) reviewed the chemistry of bone cement polymerization and the effects of various components on the setting time, polymerization temperature, and compressive strength of PMMA-based polymers. Their insights could be instrumental for applications requiring tailored mechanical properties and curing conditions Nussbaum, D., Gailloud, P., & Murphy, K. (2004). Journal of Vascular and Interventional Radiology, 15(2 Pt 1), 121-6.
Plastic Scintillators and Polymer Enhancement
Salimgareeva and Kolesov (2005) discussed the scintillation properties of plastic scintillators based on polymethyl methacrylate, including the effect of luminescent dyes and solvents. This research sheds light on the potential for modifying acrylic-based materials for specific optical applications Salimgareeva, V. N., & Kolesov, S. (2005). Instruments and Experimental Techniques, 48, 273-282.
Eigenschaften
IUPAC Name |
methyl 3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQJQEBEIOJGQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 135741242 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


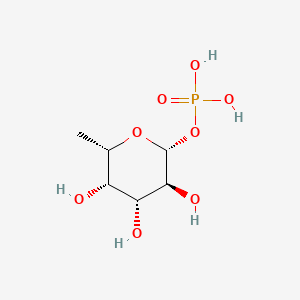
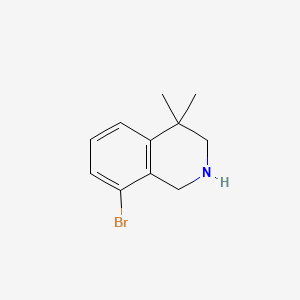
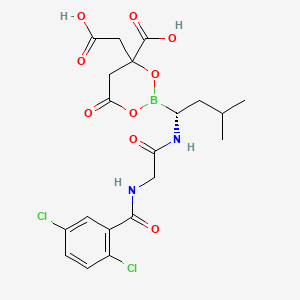
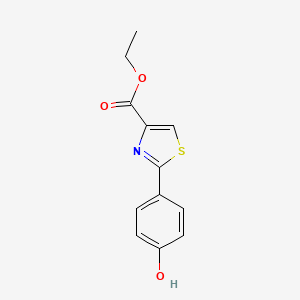
![(4aS,8aS)-4-methyl-4a,5,6,7,8,8a-hexahydrobenzo[b][1,4]oxazin-3-one](/img/structure/B1149339.png)
